molecular formula C13H16FN3 B3809405 N-(2-fluorobenzyl)-N-(1H-imidazol-2-ylmethyl)ethanamine

N-(2-fluorobenzyl)-N-(1H-imidazol-2-ylmethyl)ethanamine

Cat. No.: B3809405
M. Wt: 233.28 g/mol
InChI Key: BTXCNDLPGFNPEA-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, also known as FIMEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other compounds such as phenylephrine and ephedrine.

Scientific Research Applications

N-(2-fluorobenzyl)-N-(1H-imidazol-2-ylmethyl)ethanamine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the alpha-2 adrenergic receptor, which is involved in the regulation of several physiological processes such as blood pressure and heart rate. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain and as a potential antipsychotic agent.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(1H-imidazol-2-ylmethyl)ethanamine involves its binding to the alpha-2 adrenergic receptor. This binding results in the inhibition of the release of norepinephrine, a neurotransmitter involved in the regulation of several physiological processes. This inhibition leads to a decrease in blood pressure and heart rate, as well as anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have potential use in the treatment of neuropathic pain and as a potential antipsychotic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorobenzyl)-N-(1H-imidazol-2-ylmethyl)ethanamine in lab experiments is its high purity and well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound in humans.

Future Directions

There are several future directions for the study of N-(2-fluorobenzyl)-N-(1H-imidazol-2-ylmethyl)ethanamine. One potential direction is the development of this compound derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. This compound may also have potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential therapeutic applications of this compound in these disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well established, and its mechanism of action is well understood. This compound has several biochemical and physiological effects, including a decrease in blood pressure and heart rate and anxiolytic and antidepressant effects. However, further studies are needed to determine the safety and efficacy of this compound in humans. There are several future directions for the study of this compound, including the development of this compound derivatives and the potential use of this compound in the treatment of other neurological disorders.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(1H-imidazol-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-2-17(10-13-15-7-8-16-13)9-11-5-3-4-6-12(11)14/h3-8H,2,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXCNDLPGFNPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1F)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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